Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic organic compound characterized by a 1-oxaspiro[2.3]hexane core. This spiro system consists of a cyclopropane ring (2-membered) fused to an oxygen-containing oxetane ring (4-membered), sharing a single spiro carbon atom. The compound features:
- A chlorine substituent at position 2.
- Two methyl groups at position 4.
- A methyl ester group at position 2.
The molecular formula is inferred as C₉H₁₃ClO₃, with a molecular weight of approximately 204.45 g/mol. The chlorine atom and ester group contribute to its reactivity, particularly in nucleophilic substitution and hydrolysis reactions. Structural determination of such spiro compounds often employs X-ray crystallography tools like SHELX software .
Properties
Molecular Formula |
C9H13ClO3 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-7(2)4-5-8(7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3 |
InChI Key |
KTDDISUEWHXEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Cold-chain transportation is often employed to maintain the stability of the compound during storage and transport .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Research Findings and Data Gaps
- SHELX Refinement : The target compound’s spirocyclic structure likely requires advanced crystallographic refinement via SHELXL or SHELXD due to its complexity .
- Data Limitations : Specific properties (e.g., melting points, boiling points) for the target compound and its isomers are absent in available literature, highlighting a need for experimental characterization.
Biological Activity
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₃ClO₃
- Molecular Weight : 204.65 g/mol
- CAS Number : 1882131-80-7
The compound features a chloro substituent and an ester functional group, which may contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : Some structural analogs have demonstrated antimicrobial effects, indicating that this compound may exhibit similar properties.
Case Study 1: Antioxidant Activity
A study conducted on various spirocyclic compounds found that this compound exhibited significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, which revealed a notable reduction in DPPH radical concentration, suggesting its potential as a natural antioxidant agent .
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibitory effects of similar compounds indicated that this compound could inhibit the activity of certain cytochrome P450 enzymes. This inhibition could have implications for drug metabolism and the pharmacokinetics of co-administered drugs .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₈H₁₁ClO₃ | Contains a methyl group at position 5 |
| Methyl 2-chloro-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate | C₉H₁₃ClO₄ | Features a propan-2-yl group |
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₅ClO₃ | Larger spiro system |
This table illustrates how structural modifications can influence biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
